3-Nitrovalerophenone
Overview
Description
3-Nitrovalerophenone is an organic compound with the chemical formula C11H13NO3. It is a colorless to light yellow solid with a distinct odor. This compound is primarily used in organic synthesis, serving as an intermediate for the synthesis of various drugs, pesticides, dyes, and pigments . It is also utilized in medical research as a synthetic raw material for antibacterial and antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrovalerophenone is typically synthesized through the reaction of benzophenone and nitric acid. The process involves two main steps:
Nitration of Benzophenone: Benzophenone reacts with nitric acid in the presence of sulfuric acid to produce 3-nitrobenzophenone.
Acylation: The 3-nitrobenzophenone is then acylated with sodium carbonate and acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are strictly adhered to due to the combustible nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrovalerophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: 3-Aminovalerophenone.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted valerophenones depending on the nucleophile used.
Scientific Research Applications
3-Nitrovalerophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its role in the development of new drugs, particularly antibacterial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitrovalerophenone involves its interaction with various molecular targets. The nitro group is known to undergo reduction to form reactive intermediates, which can interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
Valerophenone: A structurally similar compound with a pentanoyl group attached to a benzene ring.
3-Nitrobenzophenone: An intermediate in the synthesis of 3-Nitrovalerophenone.
α-Pyrrolidinophenones: A group of compounds with similar structural features and applications in organic synthesis.
Uniqueness: this compound is unique due to its specific nitro group placement, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various biologically active compounds makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-nitro-1-phenylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(12(14)15)8-11(13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQMBGMZWJYCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341090, DTXSID001002158 | |
Record name | 3-Nitrovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80460-02-2, 81729-27-3 | |
Record name | 3-Nitrovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITROVALEROPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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